4,4'-Dichlorobenzophenone

Description

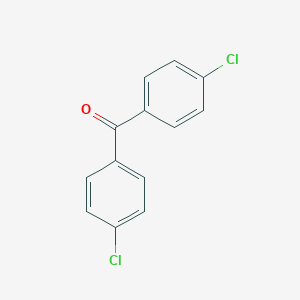

structure

Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISUZLXOYGIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037626 | |

| Record name | 4,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dichlorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-98-2 | |

| Record name | 4,4′-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MTL0YC2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzophenone is a chlorinated aromatic ketone with the CAS number 90-98-2 .[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information. It is intended to be a valuable resource for professionals in research, particularly in the fields of drug development, polymer science, and environmental science. The information is presented in a structured format, including detailed tables and diagrams to facilitate understanding and application.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3] Its chemical structure consists of a central carbonyl group bonded to two phenyl rings, each substituted with a chlorine atom at the para position. This structure contributes to its stability and its utility as a chemical intermediate.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90-98-2 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| IUPAC Name | Bis(4-chlorophenyl)methanone | [] |

| Synonyms | 4,4'-DBP, DCBP, Bis(p-chlorophenyl) ketone | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 144-147 °C | |

| Boiling Point | 353 °C | |

| Solubility | Soluble in hot acetone. | [5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | |

| Mass Spectrometry | Available | [7] |

| IR Spectrum | Available | [8] |

| UV/Visible Spectrum | Available | [8] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[2][9] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and is carried out in a suitable solvent like petroleum ether.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, a solution of 4-chlorobenzoyl chloride in petroleum ether is prepared.

-

The flask is cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Chlorobenzene is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, then with a sodium bicarbonate solution to remove any unreacted acid, and finally with water again.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ise.usj.edu.mo [ise.usj.edu.mo]

- 5. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to bis(4-chlorophenyl)methanone (4,4'-Dichlorobenzophenone)

Introduction

This compound, with the IUPAC name bis(4-chlorophenyl)methanone , is a halogenated aromatic ketone.[1][2] It exists as a white to off-white crystalline solid and serves as a versatile intermediate and raw material in various industrial and research sectors.[3][4][5] Its chemical structure, featuring two chlorophenyl groups attached to a central carbonyl, imparts stability and reactivity, making it a valuable building block in organic synthesis.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, mechanism of action, and toxicological profile, with a focus on its relevance to the pharmaceutical and drug development industries.

Nomenclature and Chemical Properties

bis(4-chlorophenyl)methanone is known by several synonyms, including p,p'-Dichlorobenzophenone, DCBP, and DBP.[6][7] It is a stable compound, though incompatible with strong oxidizing agents.[8][9] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | bis(4-chlorophenyl)methanone | [1][2] |

| CAS Number | 90-98-2 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3][4][] |

| Melting Point | 144 to 147 °C (291 to 297 °F; 417 to 420 K) | [1][8][11] |

| Boiling Point | 353 °C (667 °F; 626 K) | [1][8][11] |

| Solubility | Soluble in hot acetone; sparingly soluble in water | [3][8][] |

| LogP (Octanol/Water) | 4.22 - 4.62 | [9][] |

| InChI Key | OKISUZLXOYGIFP-UHFFFAOYSA-N | [1][7] |

| SMILES | O=C(c1ccc(Cl)cc1)c2ccc(Cl)cc2 | [1] |

Synthesis of bis(4-chlorophenyl)methanone

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[1][8][12][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted in a non-polar solvent like petroleum ether.[1][12]

Applications in Research and Drug Development

This compound is a pivotal intermediate in the synthesis of a wide range of organic molecules.[4][5]

-

Pharmaceutical Intermediates : It serves as a critical precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including antihistamines, antimicrobials, and selective kinase inhibitors.[3][14][15] Its structure provides a robust scaffold for building more complex drug molecules.[13][14]

-

Agrochemicals : The compound is used to produce pesticides and other crop protection agents.[5][13] Notably, it is also a known environmental metabolite of the pesticide DDT and the acaricide dicofol (B1670483).[8][11][16]

-

Material Science : In the polymer industry, it functions as a photoinitiator for UV-curable coatings and inks.[3][4] It also acts as a crosslinking agent, forming covalent bonds between polymer chains to enhance the mechanical properties and durability of materials like polyether-polyketones.[3][13]

-

UV Filters : Due to its ability to absorb UV radiation, it is incorporated into sunscreens and used as a photostabilizer in plastics to improve longevity.[4]

Mechanism of Action

The mechanism of action for this compound is application-dependent.

-

In Synthesis : It acts as an electrophilic building block, with the carbonyl group and chlorinated phenyl rings providing reactive sites for nucleophilic substitution and other transformations.[3]

-

As a Photoinitiator : When exposed to UV light, the benzophenone (B1666685) core absorbs energy and transitions to an excited triplet state. It can then abstract a hydrogen atom from a synergist (e.g., an amine), generating free radicals. These radicals initiate the polymerization of monomers and oligomers in the coating or ink formulation, leading to rapid curing.[3]

Toxicological Profile

The toxicological data for this compound is limited, but available studies indicate moderate acute toxicity. It is classified as harmful if swallowed (GHS Hazard H302).[][17] Exposure may cause irritation to the skin, eyes, and respiratory system.[18][19]

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 200 mg/kg | [9][19] |

| EC₅₀ (Effective Conc., 50%) | Artemia salina | Aquatic | 0.27 mg/L (48h) | [20] |

| EC₅₀ (Effective Conc., 50%) | Daphnia magna | Aquatic | 0.17 mg/L (48h) | [20] |

| LC₅₀ (Lethal Conc., 50%) | Daphnia magna | Aquatic | 0.26 mg/L (48h) | [20] |

| GHS Hazard Statement | - | Oral | H302: Harmful if swallowed | [][17] |

Experimental Protocols

Analysis of this compound in Biological Samples

A refined method has been developed for the simultaneous quantification of dicofol and its metabolite, this compound (DCBP), in environmental or biological samples like fish tissue.[21][22] This protocol is critical for environmental monitoring and toxicology studies. The key challenge is the thermal degradation of dicofol to DCBP in standard gas chromatography (GC) injectors.[21]

Methodology:

-

Sample Preparation : Homogenize the biological sample (e.g., Arctic cod tissue).

-

Extraction : Extract lipids and analytes from the sample using an appropriate solvent system (e.g., hexane/acetone).

-

Lipid Removal & Analyte Separation : Treat the extract with concentrated sulfuric acid. This step removes lipids and separates the more stable DCBP from the acid-labile dicofol.[21]

-

Fractionation : The sample is separated into fractions. One fraction contains DCBP, while the other contains dicofol.

-

GC Analysis : Analyze the fractions using a gas chromatograph equipped with an electron capture detector (ECD). Crucially, an on-column injection technique must be used for the dicofol fraction to prevent thermal decomposition in the injector port.[21][22] The DCBP fraction can be analyzed with a standard splitless injector.

-

Quantification : Quantify the concentration of DCBP and dicofol against a calibration curve using internal standards.

Aquatic Ecotoxicity Testing

The environmental risk of DCBP has been assessed using standard aquatic invertebrate models.[16][20]

Test Organisms : Artemia salina (brine shrimp) and Daphnia magna (water flea).

Methodology:

-

Culture : Maintain cultures of test organisms under standard laboratory conditions.

-

Exposure Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol) and then in the test medium (e.g., saltwater for Artemia). Concentrations typically range from 0.019 to 2.5 mg/L.[20] Include a solvent control and a medium control.

-

Exposure : Introduce a set number of organisms (e.g., 5 daphnia neonates per well) into test wells containing the different concentrations.[20]

-

Incubation : Incubate the test plates for a standard duration (e.g., 24 or 48 hours) under controlled conditions (e.g., 21-25°C, in the dark).[20]

-

Endpoint Assessment : After the exposure period, assess the endpoints.

-

Mortality : Count the number of immobile or dead organisms to calculate the LC₅₀ (Lethal Concentration for 50% of the population).

-

Sub-lethal Effects : Analyze behavior, such as total displacement and swimming speed, to determine the EC₅₀ (Effective Concentration causing a sub-lethal effect in 50% of the population).

-

-

Data Analysis : Use statistical methods (e.g., probit analysis) to calculate the LC₅₀ and EC₅₀ values.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 90-98-2 [chemicalbook.com]

- 9. This compound | CAS#:90-98-2 | Chemsrc [chemsrc.com]

- 11. 4,4′-二氯二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. reportprime.com [reportprime.com]

- 15. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 16. papers.iafor.org [papers.iafor.org]

- 17. echemi.com [echemi.com]

- 18. cloudfront.zoro.com [cloudfront.zoro.com]

- 19. hpc-standards.com [hpc-standards.com]

- 20. ise.usj.edu.mo [ise.usj.edu.mo]

- 21. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Toxicity of 4,4'-Dichlorobenzophenone: A Technical Guide for Researchers

An in-depth analysis of the toxicological profile of 4,4'-Dichlorobenzophenone (DCBP), prepared for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicity of this compound (CASRN 90-98-2). This document synthesizes available data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. Detailed experimental protocols, based on internationally recognized guidelines, are provided to aid in the design and interpretation of future studies.

Executive Summary

This compound (DCBP) is a chemical intermediate used in the synthesis of various compounds. While comprehensive toxicological data is not publicly available for all endpoints, existing studies indicate a profile of moderate acute toxicity and potential for target organ effects with repeated exposure. Genotoxicity assays in bacterial systems have been negative. However, a full assessment of its carcinogenic and reproductive toxicity potential is hampered by a lack of dedicated studies. This guide aims to consolidate the available information and provide a framework for further toxicological investigation.

Acute Toxicity

DCBP exhibits moderate acute toxicity. It is classified as harmful if swallowed and is an irritant to the skin and eyes.[1]

Table 1: Summary of Acute Toxicity Data for this compound

| Test Type | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg | [1][2] |

| EC50 (48h) | Daphnia magna | Aquatic | 0.17 mg/L | [3] |

| LC50 (48h) | Daphnia magna | Aquatic | 0.26 mg/L | [3] |

| EC50 | Artemia salina | Aquatic | 0.27 mg/L | [3] |

Experimental Protocol: Acute Oral Toxicity (OECD 420)

The acute oral toxicity of a substance is typically determined using a standardized protocol such as the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

Objective: To determine the dose of a substance that causes evident toxicity, but not lethality.

Methodology:

-

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are the preferred sex.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle, and provided with standard diet and water ad libitum.

-

Dose Selection: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg). The outcome of the sighting study determines the starting dose for the main study.

-

Administration: The test substance is administered as a single oral dose by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Oral Toxicity Experimental Workflow.

Sub-chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of DCBP is limited. Studies on the parent compound, benzophenone (B1666685), have shown that long-term exposure can lead to nonneoplastic lesions in the kidney and liver in rats and mice.[4]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.[5][6][7]

Objective: To characterize the toxicity profile of a substance following sub-chronic oral administration.

Methodology:

-

Animals: Typically, young, healthy rats are used. At least 10 males and 10 females per group are recommended.[5]

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxicity but not mortality.[5]

-

Administration: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days.[5]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions.[5]

Experimental Protocol: Chronic Toxicity Studies (OECD 452)

Chronic toxicity studies are designed to evaluate the cumulative toxic effects of a substance over a major portion of an animal's lifespan.[2][8][9][10]

Objective: To determine the long-term toxicological profile of a substance and establish a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Animals: Rodents (usually rats) are the preferred species, with at least 20 animals per sex per group.[8][9]

-

Dose Levels and Administration: Similar to the 90-day study, with at least three dose levels plus a control, administered daily.

-

Observations and Pathology: Comprehensive clinical observations, clinical pathology, and histopathology are conducted.[8][9]

Genotoxicity

Limited in vitro studies suggest that this compound is not genotoxic.

Table 2: Summary of Genotoxicity Data for this compound

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains | With and without S9 | Negative | |

| DNA Repair Assay | Escherichia coli | Not specified | Negative |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This assay is widely used to detect point mutations (base substitutions and frameshifts) induced by chemical substances.

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Tester Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The tester strains, the test substance at several concentrations, and the S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar (B569324) medium lacking histidine.

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Logical Flow of In Vitro Genotoxicity Testing.

Carcinogenicity

There is currently inadequate information to assess the carcinogenic potential of this compound due to the absence of human or animal carcinogenicity studies. The parent compound, benzophenone, has shown some evidence of carcinogenic activity in male mice (hepatocellular neoplasms) and female mice (histiocytic sarcoma), and equivocal evidence in female rats.[4]

Reproductive and Developmental Toxicity

No dedicated studies on the reproductive and developmental toxicity of this compound were identified in the public domain.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening study provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.[11][12][13][14][15]

Objective: To screen for potential reproductive and developmental toxicity.

Methodology:

-

Animals: Rats are typically used, with at least 10 animals of each sex per group.[12][13]

-

Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[12][13]

-

Mating: A 1:1 mating ratio is used.

-

Endpoints: Observations include effects on estrous cycles, mating behavior, conception, parturition, and offspring viability and growth. Gross necropsy and histopathology of reproductive organs are also performed.[15]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are lacking, research on related benzophenone derivatives suggests potential mechanisms of action.

Inhibition of MEK/ERK Signaling Pathway

Some halogenated benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway.[16] These compounds were found to inhibit MEK activity in the cytoplasm and suppress ERK activity in both the cytoplasm and nucleus.[16] In silico studies suggest that benzophenones may bind to an allosteric pocket in MEK, thereby inhibiting its activity.[16] Further investigation is needed to determine if DCBP acts through a similar mechanism.

Potential Inhibition of the MEK/ERK Pathway.

Conclusion and Future Directions

The available data on the toxicity of this compound is limited, particularly for chronic, reproductive, and developmental endpoints. While acute toxicity is moderate and in vitro genotoxicity assays are negative, the absence of comprehensive long-term studies precludes a full risk assessment. Future research should prioritize conducting studies according to OECD guidelines to fill these data gaps. Furthermore, mechanistic studies are warranted to investigate potential signaling pathway perturbations, such as the MEK/ERK pathway, to better understand the molecular basis of any observed toxicity. Such data will be crucial for regulatory agencies and industries in ensuring the safe use of this chemical.

References

- 1. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]

- 3. ise.usj.edu.mo [ise.usj.edu.mo]

- 4. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the History and Synthesis of a Key Chemical Intermediate: 4,4'-Dichlorobenzophenone

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of 4,4'-Dichlorobenzophenone, a pivotal molecule in various industrial applications.

Introduction

This compound is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of numerous commercially significant compounds, including pharmaceuticals, agrochemicals, and high-performance polymers. Its rigid structure and the reactivity of its chlorine and carbonyl functionalities make it a versatile building block in organic synthesis. This whitepaper provides an in-depth exploration of the historical discovery and the evolution of the synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Historical Perspective: The Dawn of Chlorinated Benzophenones

The late 19th century marked a period of intense investigation into the chemistry of aromatic compounds. While a definitive singular "discovery" of this compound is not prominently documented, early explorations into Friedel-Crafts reactions on chlorinated benzenes laid the groundwork for its synthesis.

One of the earliest relevant reports appears in the scientific literature of the late 1800s. In 1887, A. Claus and K. F. Vissering published their work on the derivatives of dichlorobenzophenone in the Berichte der deutschen chemischen Gesellschaft. Their research involved the reaction of carbon tetrachloride with chlorobenzene (B131634) in the presence of aluminum chloride, a reaction that would later be understood as a variation of the now-famous Friedel-Crafts acylation. While this early work may not have exclusively produced the 4,4' isomer in high purity, it represents a foundational step in the synthesis of dichlorinated benzophenones.

The primary and most widely adopted method for the synthesis of this compound, the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride, became the standard due to its efficiency and selectivity for the desired para,para-substitution pattern.

Key Synthesis Methodologies

Two principal synthetic routes have been established for the preparation of this compound: Friedel-Crafts acylation and the oxidation of 4,4'-dichlorodiphenylmethane (B89789).

Friedel-Crafts Acylation of Chlorobenzene

This is the most common and industrially preferred method for synthesizing this compound. The reaction involves the electrophilic acylation of chlorobenzene with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride. The para-directing effect of the chlorine atom on the chlorobenzene ring favors the formation of the 4,4'-isomer.

Materials:

-

Chlorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, a mixture of chlorobenzene and anhydrous aluminum chloride is prepared at room temperature.

-

The mixture is heated to 50°C.

-

4-Chlorobenzoyl chloride is added dropwise to the stirred mixture while maintaining the temperature.

-

After the addition is complete, the reaction mixture is heated to a temperature between 120-150°C and maintained for approximately 8 hours.

-

The reaction is then cooled and quenched by carefully pouring it into a mixture of crushed ice and water.

-

The resulting solid precipitate is collected by filtration and washed with water until the filtrate is neutral.

-

The crude product is purified by recrystallization from ethanol to yield white, hexagonal flaky crystals of this compound.

Oxidation of 4,4'-Dichlorodiphenylmethane

An alternative route to this compound involves the oxidation of 4,4'-dichlorodiphenylmethane. This method utilizes a suitable oxidizing agent to convert the methylene (B1212753) bridge to a carbonyl group.

Materials:

-

4,4'-Dichlorodiphenylmethane

-

Chromic anhydride (B1165640) (CrO₃)

-

Acetic acid

-

Water

Procedure:

-

4,4'-Dichlorodiphenyl ethylene (B1197577), derived from 4,4'-dichlorodiphenyltrichloromethyl methane (B114726) (DDT), is oxidized using chromic anhydride in a solution of boiling acetic acid.

-

A molar ratio of approximately 7.5 moles of chromic anhydride per mole of the dichlorodiphenyl ethylene is used.

-

The reaction mixture is heated for several hours.

-

After the reaction is complete, the mixture is diluted with hot water and then cooled.

-

The product is extracted with chloroform.

-

The chloroform extract is washed with an aqueous solution of ammonia (B1221849) and then with distilled water.

-

The organic layer is dried, and the solvent is evaporated to isolate this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis methods of this compound.

| Synthesis Method | Reactants | Catalyst/Reagent | Reaction Temperature | Reaction Time | Typical Yield |

| Friedel-Crafts Acylation | Chlorobenzene, 4-Chlorobenzoyl chloride | Anhydrous AlCl₃ | 120-150°C | ~8 hours | High |

| Oxidation | 4,4'-Dichlorodiphenyl ethylene | Chromic Anhydride | Boiling Acetic Acid | ~4 hours | 72-89% |

Conclusion

This compound has a rich history rooted in the foundational explorations of aromatic chemistry. From its early, less-defined syntheses to the highly optimized industrial processes of today, its importance as a chemical intermediate has grown significantly. The Friedel-Crafts acylation remains the most efficient and widely used method for its production, offering high yields and selectivity. The oxidation of 4,4'-dichlorodiphenylmethane provides an alternative route, though it is often associated with the use of stoichiometric amounts of heavy metal oxidants. This guide provides the essential historical context and detailed synthetic protocols to aid researchers and professionals in the effective synthesis and application of this versatile molecule.

Spectroscopic Analysis of 4,4'-Dichlorobenzophenone: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 4,4'-Dichlorobenzophenone, a compound frequently used in chemical synthesis and as a photoinitiator. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's analytical characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound (CAS No: 90-98-2, Molecular Formula: C₁₃H₈Cl₂O) is summarized below.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented was obtained using the KBr-Pellet method.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650-1670 | Strong | C=O (Ketone) Stretch |

| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1270-1300 | Medium | C-CO-C Asymmetric Stretch |

| ~1090-1100 | Strong | C-Cl Stretch |

| ~800-850 | Strong | C-H Out-of-plane Bending (p-disubstituted) |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR, Nujol mull).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).

¹H NMR Data [7]

Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to the corresponding protons on the other ring, but the protons within a single ring are not all equivalent. This results in two distinct signals, which appear as doublets due to coupling with adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.45 | Doublet | 4H | Aromatic Protons (meta to C=O) |

¹³C NMR Data [8]

The ¹³C NMR spectrum shows four signals corresponding to the carbonyl carbon and the three chemically non-equivalent carbons of the symmetrically substituted phenyl rings.

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~194.5 | C=O (Ketone Carbonyl) | | ~138.5 | Quaternary Aromatic Carbon (C-Cl) | | ~135.5 | Quaternary Aromatic Carbon (C-C=O) | | ~131.5 | Aromatic CH (ortho to C=O) | | ~129.0 | Aromatic CH (meta to C=O) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes fragmentation of the molecule.[9] The resulting mass spectrum shows a molecular ion peak and several fragment ions, which are useful for structural elucidation.[9][10]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 250 | ~25 | [M]⁺ (Molecular Ion, with ³⁵Cl isotopes) |

| 252 | ~16 | [M+2]⁺ (Isotope peak for one ³⁷Cl) |

| 254 | ~3 | [M+4]⁺ (Isotope peak for two ³⁷Cl) |

| 139 | 100 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation, base peak) |

| 111 | ~45 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | ~33 | [C₆H₃]⁺ fragment |

Note: The molecular weight of this compound is approximately 251.11 g/mol .[1][2] The mass spectrum reflects the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for analyzing solid samples.

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation : The powdered mixture is transferred to a pellet-forming die. High pressure is applied using a hydraulic press to form a thin, transparent, or translucent KBr disk.

-

Data Acquisition : A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer.

-

Spectrum Recording : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is standard for obtaining ¹H and ¹³C NMR spectra of organic compounds.

-

Sample Preparation : Approximately 5-10 mg of this compound is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) inside a small vial.[11] The solvent typically contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer : The resulting clear solution is transferred into an 8-inch NMR tube.[11] Care should be taken to avoid any undissolved solids.[11]

-

Instrument Setup : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is then acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[12] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[13]

Mass Spectrometry (MS) Protocol (Electron Ionization)

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[14]

-

Sample Introduction : The sample must be volatilized before ionization.[10] For a solid like this compound, this is typically achieved by heating a direct insertion probe or by using a Gas Chromatography (GC) inlet.[14] The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing extensive fragmentation.[9]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webassign.net [webassign.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(90-98-2) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(90-98-2) 13C NMR [m.chemicalbook.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.latech.edu [chem.latech.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4,4'-dichlorobenzophenone, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. This document collates and presents crystallographic, spectroscopic, and computational data to offer a detailed understanding of the molecule's geometry, electronic properties, and vibrational modes. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development.

Introduction

This compound, with the chemical formula (ClC₆H₄)₂CO, is a halogenated aromatic ketone.[1][2] Its structural framework, consisting of a central carbonyl group flanked by two para-chlorinated phenyl rings, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis.[3] A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications. This guide synthesizes experimental and theoretical data to provide a holistic view of this important molecule.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through X-ray crystallography and computational modeling.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray diffraction. The crystallographic data provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a definitive view of the molecule's conformation in the crystalline state.

Table 1: Key Crystallographic Bond Lengths and Angles

| Parameter | Bond | Experimental Value (Å) |

| Bond Length | C=O | Data not available in search results |

| C-Cl | Data not available in search results | |

| C-C (carbonyl-phenyl) | Data not available in search results | |

| C-C (aromatic) | Data not available in search results | |

| Parameter | Atoms | **Experimental Value (°) ** |

| Bond Angle | C-CO-C | Data not available in search results |

| Cl-C-C | Data not available in search results | |

| Dihedral Angle | Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | Data not available in search results |

Note: The full text of the crystallographic study was not available in the provided search results to populate this table with specific values.

Computational Analysis

Density Functional Theory (DFT) calculations provide valuable insights into the molecule's geometry and electronic structure in the gaseous phase, complementing the solid-state data from crystallography. These studies can predict bond lengths and angles and offer information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic transitions.

Table 2: Computed Molecular Geometry Parameters (DFT)

| Parameter | Bond | Computed Value (Å) |

| Bond Length | C=O | Data not available in search results |

| C-Cl | Data not available in search results | |

| C-C (carbonyl-phenyl) | Data not available in search results | |

| Parameter | Atoms | **Computed Value (°) ** |

| Bond Angle | C-CO-C | Data not available in search results |

Note: The full text of the computational study was not available in the provided search results to populate this table with specific values.

The logical relationship between experimental and computational data is crucial. Discrepancies between the solid-state (experimental) and gas-phase (computational) geometries can often be attributed to intermolecular interactions in the crystal lattice.

Caption: Relationship between experimental and computational methods for determining molecular structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O (carbonyl) stretching |

| ~1580-1600 | Medium-Strong | C=C aromatic ring stretching |

| ~1280 | Strong | C-CO-C stretching |

| ~1090 | Strong | C-Cl stretching |

| ~840 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Note: Specific peak values may vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.71 | Doublet | Aromatic protons ortho to the carbonyl group |

| ¹H | ~7.47 | Doublet | Aromatic protons meta to the carbonyl group |

| ¹³C | ~194 | Singlet | C=O (carbonyl carbon) |

| ¹³C | ~138 | Singlet | Aromatic carbon attached to the carbonyl group |

| ¹³C | ~136 | Singlet | Aromatic carbon attached to the chlorine atom |

| ¹³C | ~131 | Singlet | Aromatic CH carbon ortho to the carbonyl group |

| ¹³C | ~129 | Singlet | Aromatic CH carbon meta to the carbonyl group |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The aromatic region in both ¹H and ¹³C NMR spectra shows signals consistent with a para-substituted phenyl ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Table 5: Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular ion) |

| 139 | [ClC₆H₄CO]⁺ (Chlorobenzoyl cation) |

| 111 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | [C₆H₃]⁺ |

The fragmentation pattern is dominated by the cleavage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the stable chlorobenzoyl cation as the base peak.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from chlorobenzene (B131634) and 4-chlorobenzoyl chloride.[1]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (anhydrous)

-

4-Chlorobenzoyl chloride

-

Petroleum ether (or another suitable anhydrous solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent (e.g., petroleum ether). Cool the suspension to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous chlorobenzene (used as both reactant and solvent).

-

Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white to off-white crystals of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. Data is collected on a single-crystal X-ray diffractometer. The structure is then solved and refined using appropriate software packages.

Spectroscopy:

-

IR Spectroscopy: Spectra can be recorded on an FTIR spectrometer using KBr pellets or as a Nujol mull.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and TMS as an internal standard.

-

Mass Spectrometry: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound, supported by experimental protocols for its synthesis and characterization. The compilation of crystallographic, computational, and spectroscopic data offers a multi-faceted understanding of this important chemical intermediate. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Methodological & Application

Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,4'-dichlorobenzophenone, a key intermediate in the production of pharmaceuticals and polymers. The methodology centers on the Friedel-Crafts acylation, a robust and widely applied reaction in organic synthesis.

Introduction

This compound is synthesized through the electrophilic aromatic substitution reaction of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[1][2] This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, facilitating the attack by the chlorobenzene ring. The final product is predominantly the para,para-isomer due to the directing effects of the chloro substituents.[3][4]

Reaction and Mechanism

The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction between 4-chlorobenzoyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene molecule. A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding this compound and regenerating the catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via Friedel-Crafts acylation, based on established protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorobenzene | 1.2 - 1.5 equivalents | [5] |

| 4-Chlorobenzoyl Chloride | 1.0 equivalent (limiting reagent) | [5] |

| Anhydrous Aluminum Chloride | 1.1 - 1.7 equivalents | [5] |

| Reaction Conditions | ||

| Initial Temperature (Addition) | 50°C | [5] |

| Reaction Temperature | 120 - 150°C | [5] |

| Reaction Time | 8 hours | [5] |

| Product Information | ||

| Theoretical Yield | Up to 96% | [6] |

| Melting Point | 144 - 147°C | [2] |

| Molecular Weight | 251.11 g/mol | [1] |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Chlorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether or Dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add chlorobenzene (0.138–0.173 mol) and anhydrous aluminum chloride (0.125–0.196 mol).[5]

-

Initial Heating: Heat the mixture to 50°C with stirring.[5]

-

Addition of Acyl Chloride: Slowly add 4-chlorobenzoyl chloride (0.115 mol) dropwise from the addition funnel to the reaction mixture.[5]

-

Reaction: After the addition is complete, increase the temperature to 120–150°C and maintain the reaction for 8 hours.[5]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and water to quench the reaction.[5]

-

Extraction: Transfer the mixture to a separatory funnel. If a solid forms, add a suitable organic solvent like dichloromethane to dissolve it. Separate the organic layer and extract the aqueous layer twice with the same organic solvent.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain pure, white crystals of this compound.[5][7]

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Reactants and Product in the Synthesis.

Caption: Experimental Workflow for Synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Experimental Chemistry II [sites.science.oregonstate.edu]

- 5. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

Application Note and Protocol for the Friedel-Crafts Synthesis of 4,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4,4'-dichlorobenzophenone via a Friedel-Crafts acylation reaction. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones. In this application, chlorobenzene (B131634) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride, to produce the target molecule, this compound. The para-substitution is the major product due to the directing effect of the chloro substituent on the chlorobenzene ring.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Chlorobenzene | 19.4 g (0.172 mol) |

| 4-Chlorobenzoyl Chloride | 20.1 g (0.115 mol) |

| Anhydrous Aluminum Chloride | 23.0 g (0.172 mol) |

| Solvent | |

| Dichloromethane (B109758) (anhydrous) | 200 mL |

| Reaction Conditions | |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Theoretical Yield | 28.9 g |

| Typical Experimental Yield | 20.2 g - 23.1 g (70-80%) |

| Melting Point | 144-147 °C[1] |

| Purity (after recrystallization) | >98% |

Experimental Protocol

Materials and Equipment

-

Glassware: 500 mL three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, beakers, graduated cylinders.

-

Reagents:

-

Chlorobenzene (C₆H₅Cl)

-

4-Chlorobenzoyl chloride (C₇H₄Cl₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Crushed ice

-

-

Equipment: Magnetic stir plate, ice bath, rotary evaporator, vacuum filtration setup, melting point apparatus.

Procedure

-

Reaction Setup:

-

Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of Catalyst and Solvent:

-

To the three-neck flask, add anhydrous aluminum chloride (23.0 g, 0.172 mol).

-

Add 100 mL of anhydrous dichloromethane to the flask.

-

Cool the suspension to 0-5 °C using an ice bath.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (20.1 g, 0.115 mol) and chlorobenzene (19.4 g, 0.172 mol) in 100 mL of anhydrous dichloromethane.

-

Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of 300 g of crushed ice and 100 mL of 2M hydrochloric acid.

-

Transfer the quenched mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Combine all the organic layers.

-

Wash the combined organic layer sequentially with 100 mL of 2M hydrochloric acid, 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the dichloromethane using a rotary evaporator to obtain the crude this compound as a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

4-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with caution.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

References

Application Notes: The Role of 4,4'-Dichlorobenzophenone as a Photoinitiator in UV Curing

**Abstract

These application notes provide a comprehensive overview of 4,4'-Dichlorobenzophenone (DCBP) as a Type II photoinitiator for ultraviolet (UV) curing applications. This document covers the fundamental mechanism of action, typical applications, and detailed experimental protocols for formulation, curing, and characterization. Quantitative data on the performance of a closely related derivative is presented to illustrate the effects on polymerization kinetics. Diagrams for the photoinitiation pathway and experimental workflows are included to provide clear visual guidance.

Introduction to UV Curing and Photoinitiators

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity UV light to instantly cure or dry inks, coatings, and adhesives.[1] This technology offers significant advantages over traditional thermal curing methods, including rapid processing speeds, low energy consumption, solvent-free formulations, and operation at room temperature.[2][3]

The key to this process is the photoinitiator, a compound that absorbs UV energy and transforms it into reactive species, typically free radicals or cations.[4][5] These species initiate the polymerization of monomers and oligomers in the formulation, leading to the formation of a highly crosslinked polymer network.[3][5]

This compound (CAS: 90-98-2), hereafter referred to as DCBP, is a substituted benzophenone (B1666685) widely used as a Type II photoinitiator.[6][7] Like other benzophenone derivatives, it is employed in systems containing acrylate (B77674) or methacrylate (B99206) monomers for applications in coatings, adhesives, and printing inks.[8]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided below. The UV absorption spectrum is crucial for matching the photoinitiator with the emission spectrum of the UV light source, such as a medium-pressure mercury lamp.[5]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₈Cl₂O | [2] |

| Molecular Weight | 251.11 g/mol | |

| Appearance | White to light yellow powder | [6] |

| CAS Number | 90-98-2 | [2] |

| Melting Point | 144-146 °C | |

| Boiling Point | 353 °C | |

| UV Absorption Max (λmax) | ~260 nm (in ethanol) | [2] |

Mechanism of Action: Type II Photoinitiation

DCBP functions as a Type II photoinitiator, which operates via a bimolecular process. Unlike Type I photoinitiators that undergo direct cleavage, Type II initiators require a co-initiator or synergist to generate free radicals.[8] The most common co-initiators are hydrogen donors, typically tertiary amines.[8]

The process can be broken down into the following steps:

-

UV Absorption: The benzophenone core of the DCBP molecule absorbs photons from the UV light source.[1]

-

Excitation: This absorption promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state DCBP is a highly reactive diradical. It abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Generation: This hydrogen abstraction results in two radicals: a ketyl radical from the DCBP and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of the acrylate or methacrylate monomers.[8]

Caption: Type II photoinitiation mechanism of DCBP.

Applications

DCBP is a versatile photoinitiator used in a variety of industrial applications where rapid, reliable curing is required.

-

Coatings and Varnishes: Used in clear and pigmented coatings for wood, plastic, and metal to provide protective and decorative finishes.[6][7]

-

Printing Inks: Facilitates the high-speed drying of inks in screen, flexographic, and offset printing.[8]

-

Adhesives: Employed in the formulation of structural and pressure-sensitive adhesives that cure on demand with UV exposure.[9]

-

Polymer Synthesis: Acts as an intermediate in the manufacturing of high-performance polymers and other specialty chemicals.[7]

Performance Data (Illustrative)

The following data summarizes the effect of adding DEABP as a co-initiator to a resin system for dental 3D printing, showing a significant improvement in the degree of monomer conversion (DC).[10]

| Irradiation Time (seconds) | Degree of Conversion (%) - Without DEABP | Degree of Conversion (%) - With DEABP |

| 10 | 18.5 | 30.2 |

| 30 | 25.1 | 42.8 |

| 60 | 30.8 | 50.1 |

| 180 | 41.2 | 58.9 |

| 300 | 45.3 | 62.5 |

| Data adapted from a study on a dental resin (BisGMA) cured with a 405 nm LED light source.[10] |

These results demonstrate that the inclusion of a benzophenone-based initiator can significantly increase both the speed and the final extent of polymerization.[10]

Experimental Protocols

The following protocols provide a general framework for utilizing DCBP in a laboratory setting. Safety precautions, including the use of UV-blocking eye protection and appropriate personal protective equipment (PPE), are mandatory.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear UV-curable coating.

Materials:

-

Urethane Diacrylate or Epoxy Acrylate Oligomer

-

Tri(propylene glycol) diacrylate (TPGDA) (Reactive Diluent)

-

This compound (DCBP) (Photoinitiator)

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA) or Triethylamine (TEA) (Co-initiator)

-

Amber glass vials or containers opaque to UV light

Procedure:

-

In an amber vial, combine the oligomer and reactive diluent at the desired ratio (e.g., 60:40 by weight). Mix thoroughly with a magnetic stirrer until a homogeneous, clear solution is obtained.

-

Add DCBP to the mixture. A typical concentration range is 0.5% to 4% by weight of the total formulation. Stir until fully dissolved. Gentle warming (40-50°C) may be required.

-

Add the amine co-initiator. The concentration is typically 1.5 to 2 times that of the photoinitiator on a molar basis, or 1% to 5% by weight.

-

Continue stirring in the dark for 15-20 minutes to ensure complete homogenization.

-

Store the formulation in the dark until use. The formulation is stable at room temperature in the absence of UV light.[11]

Protocol 2: UV Curing and Performance Evaluation

This protocol outlines the curing process and subsequent characterization of the cured film.

Equipment:

-

UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED)

-

Radiometer to measure UV intensity (irradiance)

-

Film applicator or spin coater

-

Substrate (e.g., glass slides, metal panels)

-

Pencil Hardness Tester (ASTM D3363)

-

Cotton swabs

Procedure:

-

Film Application: Apply the liquid formulation onto the desired substrate using a film applicator to achieve a specific, uniform thickness (e.g., 25-50 µm).

-

UV Curing: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation. The required UV dose (J/cm²) depends on the formulation, film thickness, and lamp intensity (mW/cm²). A typical starting point is an intensity of 100 mW/cm² for 5-30 seconds.

-

Cure Speed Assessment (Tack-Free Time): Immediately after exposure, gently touch the surface with a clean cotton swab. The film is considered tack-free when no fibers adhere to the surface. Record the minimum exposure time required to achieve this state.

-

Hardness Testing: Allow the cured film to condition for at least 1 hour (or as specified by the test method). Determine the pencil hardness by pushing pencils of increasing hardness (from 6B to 6H) across the surface at a 45° angle until a scratch or gouge is formed. The hardness is reported as the grade of the hardest pencil that does not scratch the surface.

Protocol 3: Monitoring Cure Kinetics with Real-Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for quantitatively measuring the rate and degree of monomer conversion during photopolymerization.[1][4][12]

Equipment:

-

FTIR Spectrometer with a rapid scan capability

-

UV light guide and external UV source compatible with the FTIR sample compartment

Procedure:

-

Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal.

-

Baseline Spectrum: Record an IR spectrum of the uncured liquid sample. Identify the characteristic absorption peak of the acrylate double bond (C=C), which typically appears around 1635 cm⁻¹ and 810 cm⁻¹.[13]

-